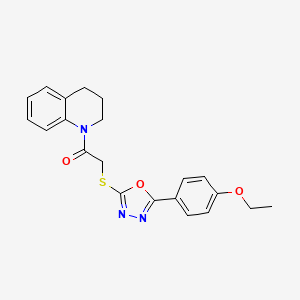
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one, also known as DFP-10825, is a novel compound that has shown potential in scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that affects biochemical and physiological processes. In
作用机制
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one works by inhibiting the activity of specific enzymes involved in biochemical and physiological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. This compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. This compound has also been shown to have anti-cancer effects and has been studied for its potential use in the treatment of cancer.
实验室实验的优点和局限性
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has several advantages for lab experiments. This compound is easy to synthesize and can be produced in high yields. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for the study of 5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one. This compound has shown potential in the treatment of inflammatory diseases and cancer, and further studies are needed to explore its potential therapeutic applications. Additionally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the specific pathways involved. Finally, the synthesis method for this compound can be further optimized to improve yields and reduce the production of side products.
合成方法
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one is synthesized using a specific method that involves the reaction of 2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one with difluoromethyl iodide. This reaction is carried out under specific conditions and yields the desired compound. The synthesis method has been optimized to produce high yields of this compound with minimal side products.
科学研究应用
5-(difluoromethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-pyrazol-3-one has shown potential in scientific research applications. This compound has been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. This compound has also been studied for its effects on cancer cells and has shown potential as an anti-cancer agent.
属性
IUPAC Name |
5-(difluoromethyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O2/c7-6(8)4-3-5(12)10(9-4)1-2-11/h3,6,9,11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEZTAFAQZYZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN(C1=O)CCO)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

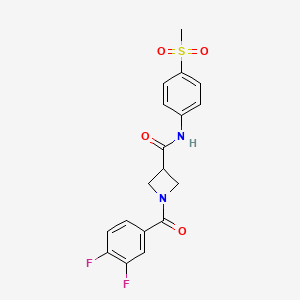
![[2-(4-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2627687.png)
![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)
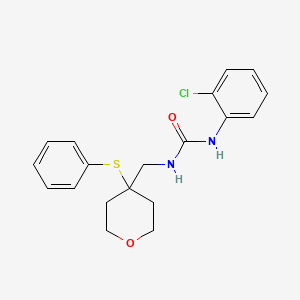
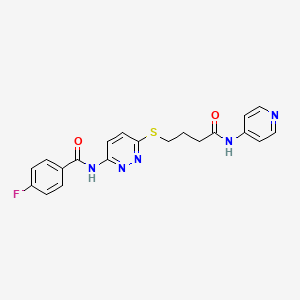
![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)
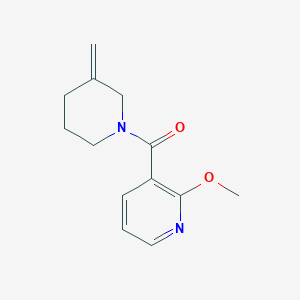
![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)
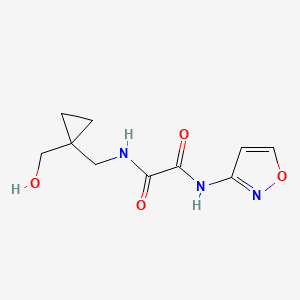
![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2627699.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)
